Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20454002
InChI: InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3
SMILES:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC20454002

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate -

Specification

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3
Standard InChI Key VBFMWGCWTSTHML-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=C2CNCCC2=N1

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate features a bicyclic framework where a partially saturated pyridine ring (5,6,7,8-tetrahydropyrido) is fused to a pyrimidine ring. The pyrimidine component includes a carboxylate ester group at position 2, which enhances solubility and modulates electronic properties. The compound’s IUPAC name reflects this arrangement, with the numbering system prioritizing the pyrimidine ring.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
Ring SystemBicyclic (pyrido[4,3-d]pyrimidine)
Functional GroupsEthyl carboxylate, tertiary amine
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The ethyl ester group introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution and cyclization reactions .

Synthetic Methodologies

Dieckmann Cyclization

A primary route to this compound involves Dieckmann cyclization, a reaction that facilitates ring closure through intramolecular ester condensation. For example, 4-[(2-cyanoethyl)amino]-2-phenyl-5-pyrimidinecarboxylates undergo cyclization under basic conditions to yield the tetrahydropyrido[4,3-d]pyrimidine core . This method emphasizes the role of electron-withdrawing groups in stabilizing the transition state.

Multi-Step Synthesis via Gewald Reaction

Alternative pathways employ the Gewald reaction to construct the thienopyrimidine precursor, followed by functionalization. In one protocol, piperidin-4-one reacts with 4-(chloromethyl)pyridine to form an intermediate, which undergoes cyclization with ethyl cyanoacetate and sulfur to yield the tetrahydropyrido[4,3-d]pyrimidine scaffold . This method highlights the versatility of the compound’s synthetic accessibility.

Table 2: Comparative Synthesis Routes

MethodStarting MaterialsKey StepsYield (%)
Dieckmann Cyclization4-Chloro-2-phenylpyrimidineDechloroamination, cyclization60–75
Gewald ReactionPiperidin-4-one, ethyl cyanoacetateNucleophilic substitution, cyclization50–65

Biological Activities and Mechanisms

mTOR Inhibition

The compound exhibits potent inhibition of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase regulating cell growth and metabolism. By binding to the ATP-binding pocket, it disrupts mTORC1/2 complexes, leading to reduced protein synthesis and anti-proliferative effects in cancer cells . SAR studies indicate that the ethyl carboxylate group enhances binding affinity compared to methyl or propyl analogs .

CaMKII and eEF-2K Modulation

Derivatives of this compound demonstrate selective inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII) and eukaryotic elongation factor-2 kinase (eEF-2K). For instance, phenyl sulfonamide analogs show 25-fold higher CaMKII inhibition than KN-93, a reference inhibitor . Similarly, pyrido[2,3-d]pyrimidine-2,4-dione derivatives inhibit eEF-2K with IC₅₀ values as low as 420 nM, implicating their role in modulating protein translation in cancers .

Table 3: Inhibitory Potency Against Kinases

KinaseCompound DerivativeIC₅₀ (nM)Selectivity (vs. Off-Targets)
mTOREthyl carboxylate analog280>100-fold
CaMKIIPhenyl sulfonamide derivative150>100-fold
eEF-2KPyrido[2,3-d]pyrimidine-2,4-dione42050-fold

Structure-Activity Relationships (SAR)

Role of the Ethyl Carboxylate Group

The ethyl ester at position 2 is critical for maintaining solubility and metabolic stability. Replacement with bulkier esters (e.g., tert-butyl) reduces kinase affinity due to steric hindrance, while smaller esters (methyl) lower bioavailability .

Impact of Substituents on the Pyridine Ring

Electron-donating groups (e.g., methyl) at position 6 enhance CaMKII inhibition by 30–50%, whereas electron-withdrawing groups (e.g., nitro) diminish activity. This trend aligns with molecular docking studies showing tighter binding to hydrophobic kinase pockets .

Applications in Drug Discovery

Oncology Therapeutics

The compound’s mTOR and eEF-2K inhibitory properties make it a candidate for breast, lung, and colorectal cancers. Preclinical studies in MDA-MB-231 cells show dose-dependent reduction in tumor growth and metastasis, with minimal off-target toxicity .

Neurological Disorders

CaMKII inhibition offers potential in treating Alzheimer’s disease and epilepsy, where aberrant kinase activity contributes to neurodegeneration. In vitro models demonstrate neuroprotective effects at nanomolar concentrations .

Future Directions

Ongoing research aims to optimize pharmacokinetics through prodrug strategies and nanoparticle delivery systems. Additionally, combinatorial libraries of derivatives are being screened for dual kinase inhibition, which could address therapeutic resistance in oncology .

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